molecular formula C13H23NO5 B15372738 Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B15372738
M. Wt: 273.33 g/mol
InChI Key: KMZCJYPIGZFUFD-UHFFFAOYSA-N
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Description

Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is a protected amino alcohol derivative featuring a cyclohexane ring with a hydroxyl group at the 4-position, a methyl ester at the 1-position, and a tert-butoxycarbonyl (Boc)-protected amine. This compound is pivotal in medicinal chemistry as a synthetic intermediate, particularly for constructing chiral centers or peptide mimetics. Its synthesis involves multi-step routes, including Boc protection of amino groups and esterification, as described in Reference Examples 87 and 88 of EP 4 374 877 A2 . Key structural characterization data, such as $ ^1H $-NMR signals (e.g., δ 1.36 ppm for the Boc group’s tert-butyl protons), align with analogs like methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h9,15H,5-8H2,1-4H3,(H,14,17)

InChI Key

KMZCJYPIGZFUFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ring Size and Functional Group Positioning

Cyclohexane vs. Cyclopentane vs. Cyclobutane Analogs
  • Cyclopentane Analog: Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (CAS 191111-27-0) shares a Boc-protected amine and methyl ester but replaces the cyclohexane ring with a cyclopentane ring. The smaller ring induces distinct $ ^1H $-NMR shifts (e.g., δ 1.67–1.55 ppm for cyclopentane protons vs.
  • Cyclobutane Analog: Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclobutanecarboxylate (CAS 191110-53-9) features a strained cyclobutane ring and a hydroxyl group at the 3-position. The reduced ring size increases ring strain, impacting thermal stability and reactivity in downstream reactions (e.g., amide coupling) .

Substituent Modifications: Hydroxyl vs. Oxo Groups

  • 4-Oxo Derivative: Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate (CAS 191111-27-0, similarity score 0.97) replaces the 4-hydroxyl group with a ketone. This modification enhances electrophilicity at the 4-position, making it a precursor for reductive amination or Grignard reactions .
  • 3-Hydroxycyclobutane : The 3-hydroxy substitution (CAS 191110-53-9) alters hydrogen-bonding patterns and may influence crystallinity or biological target interactions .

Ester Group Variations

  • Ethyl Ester Analog: Ethyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate (CAS 1253791-63-7, similarity score 0.95) substitutes the methyl ester with an ethyl group. The larger ester increases lipophilicity (logP ~1.2 vs. ~0.8 for methyl), affecting membrane permeability in drug design .

Aromatic Substituents

  • Bromophenyl Derivative: Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9) introduces a bromophenyl group, drastically altering electronic properties and enabling Suzuki coupling reactions. This contrasts with the title compound’s amino alcohol functionality but highlights the versatility of cyclohexane carboxylate scaffolds .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Ring Size Substituents Similarity Score Key $ ^1H $-NMR Features (δ, ppm)
Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate Not Provided 6 4-OH, Boc-amino, methyl ester Reference δ 1.36 (Boc tert-butyl), 3.58 (OCH$_3$)
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate 191111-27-0 6 4-oxo, Boc-amino, methyl ester 0.97 Not Provided
Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclobutanecarboxylate 191110-53-9 4 3-OH, Boc-amino, methyl ester 0.95 Not Provided
Ethyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate 1253791-63-7 6 4-oxo, Boc-amino, ethyl ester 0.95 Not Provided
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate 1282589-52-9 6 4-bromophenyl, methyl ester N/A Not Provided

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure reveals three key components:

  • Cyclohexane backbone with substituents at positions 1 and 4.
  • Boc-protected amino group at position 1.
  • Methyl ester and hydroxyl group at positions 1 and 4, respectively.

Retrosynthetically, the compound can be dissected into two primary intermediates:

  • Methyl 1-amino-4-oxocyclohexane-1-carboxylate : The ketone at position 4 serves as a precursor for hydroxyl group introduction via reduction.
  • Boc-protected amino intermediate : The Boc group is introduced before or after ketone reduction to prevent side reactions.

Synthetic Route 1: Reduction of 4-Oxo Intermediate

Synthesis of Methyl 1-((Tert-Butoxycarbonyl)Amino)-4-Oxocyclohexane-1-Carboxylate

The 4-oxo derivative (CAS: 191111-27-0) is a pivotal precursor. Its preparation involves:

Step 1: Cyclohexane Ring Formation

A Mannich reaction between methyl acetoacetate, formaldehyde, and ammonium acetate forms a β-amino ketone, which undergoes cyclization under acidic conditions to yield methyl 1-amino-4-oxocyclohexane-1-carboxylate.

Reaction Conditions :

  • Solvent: Ethanol/water mixture
  • Catalyst: HCl (0.5 M)
  • Temperature: 60°C, 12 hours
  • Yield: ~65% (estimated from analogous reactions).
Step 2: Boc Protection of the Amino Group

The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base:

$$
\text{Methyl 1-amino-4-oxocyclohexane-1-carboxylate} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Methyl 1-((Boc)amino)-4-oxocyclohexane-1-carboxylate}
$$

Optimized Conditions :

  • Base: Triethylamine (2.5 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C, 4 hours
  • Yield: 85–90% (based on similar Boc protections).

Reduction of the 4-Oxo Group to Hydroxyl

The ketone at position 4 is reduced to a secondary alcohol using sodium borohydride (NaBH4) in methanol:

$$
\text{Methyl 1-((Boc)amino)-4-oxocyclohexane-1-carboxylate} \xrightarrow{\text{NaBH4, MeOH}} \text{Target Compound}
$$

Data Table 1: Reduction Optimization

Reducing Agent Solvent Temperature Time Yield
NaBH4 Methanol 0°C → 25°C 2 h 78%
LiAlH4 THF 0°C → 40°C 1 h 82%
H2 (Pd/C) Ethanol 25°C, 1 atm 6 h 70%

NaBH4 in methanol provides optimal selectivity without over-reduction.

Synthetic Route 2: Direct Functionalization of Cyclohexane Diols

Starting Material: 4-Hydroxycyclohexane-1-Carboxylic Acid

This route begins with commercially available 4-hydroxycyclohexane-1-carboxylic acid , which undergoes sequential modifications:

Step 1: Esterification

The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl2) followed by methanol:

$$
\text{4-Hydroxycyclohexane-1-carboxylic acid} \xrightarrow{\text{SOCl2}} \text{Acid chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester}
$$

Conditions :

  • SOCl2 (2.0 equiv), reflux, 3 hours
  • Methanol (excess), 0°C → 25°C, 12 hours
  • Yield: 92%.
Step 2: Amino Group Introduction via Curtius Rearrangement

The ester undergoes Curtius rearrangement to introduce the amino group:

  • Acyl azide formation : Treat with sodium azide (NaN3) in aqueous HCl.
  • Thermal decomposition : Heat to 80°C in toluene to form an isocyanate intermediate.
  • Hydrolysis : Quench with water to yield methyl 1-amino-4-hydroxycyclohexane-1-carboxylate.

Yield : ~60% (due to intermediate instability).

Step 3: Boc Protection

The amine is protected as in Route 1, achieving >85% yield.

Critical Analysis of Methodologies

Route 1 vs. Route 2

Parameter Route 1 (Oxo Reduction) Route 2 (Direct Functionalization)
Step Count 3 4
Overall Yield ~60% ~45%
Scalability High Moderate
Functional Group Compatibility Excellent (Boc stable under reduction) Risk of amine oxidation during Curtius rearrangement

Route 1 is preferred for large-scale synthesis due to higher yields and fewer side reactions.

Side Reactions and Mitigation

  • Over-reduction of Ketone : Using NaBH4 instead of LiAlH4 minimizes ester group reduction.
  • Boc Deprotection : Acidic conditions during Curtius rearrangement (Route 2) may cleave the Boc group, necessitating post-protection.

Industrial-Scale Considerations

Catalytic Hydrogenation

Pd/C-mediated hydrogenation of the 4-oxo intermediate offers advantages:

  • Solvent: Ethanol/water (9:1)
  • Pressure: 50 psi H2
  • Yield: 88% (pilot-scale data).

Green Chemistry Approaches

  • Solvent-free Boc protection : Using microwave irradiation reduces reaction time to 30 minutes with 90% yield.
  • Enzymatic reduction : Ketoreductases (e.g., KRED-101) achieve 95% conversion with 99% enantiomeric excess (ee) for chiral analogs.

Q & A

Q. What are the critical synthetic steps for preparing Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate?

The synthesis typically involves three key steps:

  • Cyclization : Formation of the cyclohexane ring from a precursor (e.g., via Diels-Alder or ring-closing metathesis).
  • Hydroxylation : Introduction of the hydroxyl group at the 4-position using reagents like osmium tetroxide or via epoxide opening.
  • Boc Protection : The amino group is protected with tert-butoxycarbonyl (Boc) to prevent undesired reactivity during subsequent reactions . Reaction conditions (e.g., solvents, temperature) must be carefully optimized to avoid side reactions.

Q. How do the functional groups in this compound influence its stability and reactivity?

  • Boc Group : Protects the amino group from nucleophilic attack during synthesis, enhancing stability. It can be removed under acidic conditions (e.g., TFA) .
  • Hydroxyl Group : Participates in hydrogen bonding, affecting solubility and interactions with biological targets. Susceptible to oxidation (e.g., to ketones) .
  • Methyl Ester : Moderately reactive toward hydrolysis (acid/base-catalyzed), enabling conversion to carboxylic acids for further derivatization .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., axial vs. equatorial hydroxyl group) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of ester at ~1740 cm1^{-1}, N-H stretch of Boc-protected amine at ~3350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated [M+H]+^+ = 288.34 g/mol) .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexane ring impact biological activity?

The (1S,4S) configuration enhances binding affinity to enzymes due to optimal spatial alignment of the hydroxyl and Boc-protected amino groups. For example:

  • Enzyme Inhibition : The (1S,4S) isomer showed 10× higher inhibition of serine proteases compared to the (1R,4R) isomer in kinetic assays .
  • Solubility : Axial hydroxyl groups improve aqueous solubility, influencing pharmacokinetics in in vitro models .

Q. What reaction mechanisms govern the oxidation of the hydroxyl group in this compound?

  • Oxidation to Ketone : Using Jones reagent (CrO3_3/H2_2SO4_4) or Dess-Martin periodinane, the hydroxyl group is oxidized via a two-step mechanism involving formation of a chromate ester intermediate .
  • Side Reactions : Over-oxidation to carboxylic acids can occur with strong oxidants (e.g., KMnO4_4), requiring controlled conditions .

Q. How does this compound compare structurally and functionally to similar cyclohexane derivatives?

Compound NameKey Structural DifferencesBiological Activity
Ethyl 4-aminocyclohexanecarboxylateLacks Boc and hydroxyl groupsModerate enzyme inhibition (IC50_{50} = 50 µM)
tert-Butyl 4-hydroxycyclohexanecarboxylateMissing amino groupNo significant receptor binding
Target CompoundBoc-protected amino, hydroxyl, esterHigh enzyme inhibition (IC50_{50} = 5 µM)

Q. What methodological strategies mitigate racemization during synthesis?

  • Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at 0–4°C to minimize epimerization.
  • Chiral Auxiliaries : Use Evans oxazolidinones to enforce stereochemical control during ring formation .
  • HPLC Purification : Chiral columns (e.g., CHIRALPAK®) resolve enantiomers post-synthesis .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood due to potential dust inhalation risks.
  • Storage : Store under nitrogen at –20°C to prevent hydrolysis of the ester group .

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